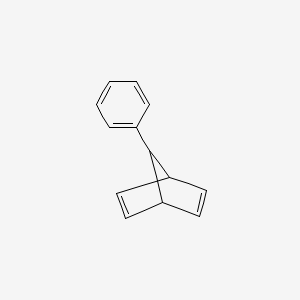

7-Phenylnorbornadiene

Description

Contextualization within Norbornadiene Derivatives

7-Phenylnorbornadiene is a substituted derivative of norbornadiene, a bicyclic hydrocarbon featuring two double bonds. Norbornadiene and its derivatives are notable for their strained ring systems and participation in various chemical reactions. The "7" in its name indicates that the phenyl group is attached to the carbon atom at the bridgehead position of the norbornadiene framework.

The parent compound, norbornadiene, is a well-studied molecule in organic chemistry, particularly in the context of metal-catalyzed reactions and photochemical rearrangements. The introduction of a substituent at the 7-position, such as a phenyl group, significantly influences the molecule's steric and electronic properties. This, in turn, affects its reactivity and the stereochemistry of its reactions. For instance, the behavior of this compound in ring-opening metathesis polymerization (ROMP) shows a strong preference for the anti mode of monomer insertion, a characteristic it shares with 7-methylnorbornadiene but not with 7-tert-butoxynorbornadiene, which displays little to no regioselectivity. researchgate.net

Norbornadiene derivatives are of significant interest in the field of molecular solar-thermal (MOST) energy storage. chalmers.seuni-erlangen.de This technology is based on the reversible photoinduced isomerization of a molecule to a high-energy, metastable isomer, allowing for the storage and later release of solar energy as heat. chalmers.se Norbornadiene undergoes a [2+2] cycloaddition to its high-energy valence isomer, quadricyclane (B1213432). chalmers.se The design of norbornadiene derivatives aims to optimize properties such as solar spectrum matching and energy storage density. chalmers.seresearchgate.net

Historical Perspectives in Synthetic Organic Chemistry

The synthesis of norbornadiene derivatives dates back to the early applications of the Diels-Alder reaction. uni-erlangen.de The synthesis of the unsubstituted norbornadiene from cyclopentadiene (B3395910) and acetylene (B1199291) was reported in a patent in 1951. uni-erlangen.de However, the synthesis of 7-substituted norbornadienes, including this compound, presented a greater challenge. Direct Diels-Alder condensation with substituted cyclopentadienes often leads to a mixture of isomers because 5-substituted cyclopentadienes are unstable relative to their 1- and 2-isomers. acs.org

A significant breakthrough in the synthesis of 7-substituted norbornadienes came with the use of 7-tert-butoxynorbornadiene as a precursor. acs.org This compound could be treated with appropriate Grignard reagents to yield various 7-substituted derivatives. acs.org The preparation of this compound was first reported in 1963 by treating 7-tert-butoxynorbornadiene with phenylmagnesium bromide. acs.orgacs.org

Another synthetic approach involves a two-step process: a Diels-Alder reaction of substituted cyclopentadienes with 1,2-bis(p-tolylsulfonyl)ethene, followed by reductive elimination. google.com Over the years, research has continued to explore new synthetic routes and reactions of this compound. For example, its reaction with iron pentacarbonyl to produce dimeric ketone coupling products has been studied, with a focus on the stereochemistry and mechanism of the reaction. shareok.org

Overview of Key Research Areas

Research involving this compound spans several areas of organic chemistry, including:

Ring-Opening Metathesis Polymerization (ROMP): this compound has been used as a monomer in ROMP to create polymers with specific tacticities and microstructures. researchgate.netkisti.re.kr The phenyl group at the 7-position influences the stereochemistry of the polymerization, favoring an anti insertion of the monomer. researchgate.net

Prostaglandin (B15479496) Synthesis: Oxidative rearrangement of 7-substituted norbornadienes, including this compound, provides a pathway to key intermediates for the synthesis of prostaglandins (B1171923) and their analogs. psu.edu This involves the rearrangement of the norbornadiene to a bicyclic aldehyde, which can then be converted to a hydroxycyclopentenylacetaldehyde. psu.edu

Cycloaddition Reactions: The strained double bonds of this compound make it a reactive substrate in various cycloaddition reactions. It has been used in Diels-Alder reactions with dienophiles like tetraphenylcyclopentadienone (B147504). cdnsciencepub.com These reactions can be followed by thermal or photochemical decarbonylation and a retro-Diels-Alder reaction to generate substituted cyclopentadienes. cdnsciencepub.com

Metal-Catalyzed Reactions: this compound participates in a variety of metal-catalyzed transformations. wikipedia.orgrsc.orgdiva-portal.org These include ruthenium-catalyzed [2+2] cycloadditions with alkynes and iron pentacarbonyl-promoted coupling reactions with carbon monoxide. acs.orgshareok.org

Photochemistry: The photochemical isomerization of norbornadiene derivatives to their corresponding quadricyclanes is a central theme in molecular solar-thermal energy storage research. chalmers.sewiley.com Studies on this compound and related compounds focus on their photochemical properties and the kinetic stability of the resulting quadricyclanes. acs.org

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₂ | acs.org |

| Calculated C | 92.81% | acs.org |

| Found C | 93.07% | acs.org |

| Calculated H | 7.19% | acs.org |

| Found H | 7.41% | acs.org |

Interactive Data Table: Synthesis of this compound

| Reactant 1 | Reactant 2 | Product | Yield | Reference |

| 7-tert-butoxynorbornadiene | Phenylmagnesium bromide | This compound | 77% | acs.org |

Structure

2D Structure

3D Structure

Properties

CAS No. |

40156-12-5 |

|---|---|

Molecular Formula |

C13H12 |

Molecular Weight |

168.23 g/mol |

IUPAC Name |

7-phenylbicyclo[2.2.1]hepta-2,5-diene |

InChI |

InChI=1S/C13H12/c1-2-4-10(5-3-1)13-11-6-7-12(13)9-8-11/h1-9,11-13H |

InChI Key |

RZXDPIDGWJRVLT-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2C3C=CC2C=C3 |

Canonical SMILES |

C1=CC=C(C=C1)C2C3C=CC2C=C3 |

Other CAS No. |

40156-12-5 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 7 Phenylnorbornadiene and Its Derivatives

Grignard Reagent Approaches for 7-Substitution

A prominent method for introducing substituents at the 7-position of the norbornadiene scaffold involves the use of Grignard reagents. acs.orgpsu.edu This approach offers a direct route to various 7-substituted analogs.

Synthesis from 7-t-Butoxynorbornadiene Precursors

A key precursor for this methodology is 7-t-butoxynorbornadiene, which can be prepared by treating norbornadiene with t-butyl peroxybenzoate. acs.orgpsu.edu The reaction of 7-t-butoxynorbornadiene with a Grignard reagent, such as phenylmagnesium bromide, in a suitable solvent like boiling benzene (B151609), affords 7-phenylnorbornadiene. acs.orgpsu.edumiracosta.edu This reaction proceeds via nucleophilic substitution, where the phenyl group from the Grignard reagent displaces the t-butoxy group. This method has been successfully extended to synthesize other 7-alkylnorbornadienes. psu.edu

| Reactant 1 | Reactant 2 | Product | Solvent | Yield |

| 7-t-Butoxynorbornadiene | Phenylmagnesium Bromide | This compound | Benzene | 80% psu.edu |

| 7-t-Butoxynorbornadiene | Methylmagnesium Iodide | 7-Methylnorbornadiene | Benzene | Not specified psu.edu |

| 7-t-Butoxynorbornadiene | Butylmagnesium Bromide | 7-Butylnorbornadiene | Benzene | 83% psu.edu |

| 7-t-Butoxynorbornadiene | Hexylmagnesium Bromide | 7-Hexylnorbornadiene | Benzene | 88% psu.edu |

| 7-t-Butoxynorbornadiene | Octylmagnesium Bromide | 7-Octylnorbornadiene | Benzene | 88% psu.edu |

Access to 7-Alkynyl and 7-Alkenyl Analogs

While the Grignard approach is effective for alkyl and aryl substitutions, attempts to directly introduce alkenyl or alkynyl groups using this method with 7-t-butoxynorbornadiene have been reported to be unsuccessful. psu.edu However, an alternative strategy involves the use of 7-halonorbornadienes as starting materials. For instance, the copper(I)-catalyzed reaction of 7-chloronorbornadiene (B161729) with an alkynylmagnesium bromide has been shown to yield the corresponding 7-alkynylnorbornadiene in good yield. psu.edu These 7-alkynyl derivatives can then be subsequently reduced to the corresponding 7-alkenylnorbornadienes. psu.edu

Diels-Alder Cycloaddition Strategies

The Diels-Alder reaction, a powerful tool for the formation of cyclic compounds, provides another significant pathway to 7-substituted norbornadienes. researchgate.netd-nb.infoiitk.ac.insigmaaldrich.com This pericyclic reaction typically involves the [4+2] cycloaddition of a conjugated diene and a dienophile. iitk.ac.insigmaaldrich.com

Substituted Cyclopentadienes in Conjugation

The direct synthesis of 7-substituted norbornadienes via the Diels-Alder reaction of a 5-substituted cyclopentadiene (B3395910) with an alkyne can be challenging. This is due to the inherent instability of 5-substituted cyclopentadienes, which tend to isomerize to their 1- and 2-substituted counterparts, leading to a mixture of isomeric products. acs.orgnih.gov To circumvent this, methods have been developed that involve the in situ generation of the desired cyclopentadiene derivative. nih.gov For example, the reaction can be carried out using a suitable precursor that generates the substituted cyclopentadiene under the reaction conditions. Another approach involves using phase-transfer catalysis to synthesize norbornadiene derivatives with aromatic substituents. researchgate.net

Reductive Elimination Pathways

A two-step synthetic route involving a Diels-Alder reaction followed by reductive elimination has been successfully employed for the synthesis of substituted 7-norbornadienes. google.com This process begins with the Diels-Alder reaction of a substituted cyclopentadiene with an acetylene (B1199291) derivative, such as 1,2-bis(p-tolylsulfonyl)ethene. google.com The resulting cycloadduct then undergoes reductive elimination of the sulfonyl groups, typically using a reducing agent like sodium-mercury amalgam in a basic medium, to afford the desired 7-substituted norbornadiene. google.com

Metal-Catalyzed Cross-Coupling Reactions

Modern synthetic chemistry has seen the rise of metal-catalyzed cross-coupling reactions as a powerful and versatile tool for the formation of carbon-carbon and carbon-heteroatom bonds. eie.grnih.govwikipedia.orgyoutube.com These reactions, often catalyzed by palladium or other transition metals, have found application in the synthesis of this compound and its derivatives. eie.grbeilstein-journals.orgbohrium.commdpi.com

The general mechanism for many palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, involves a catalytic cycle consisting of three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org In the context of synthesizing 7-arylnorbornadienes, a common strategy involves the coupling of a 7-halonorbornadiene with an arylboronic acid or its derivatives (Suzuki-Miyaura coupling). researchgate.netd-nb.infotorontomu.ca For instance, 2-borononorbornadiene can be coupled with various dihaloarenes in a Suzuki-Miyaura reaction to produce bis- and tris-norbornadiene derivatives. d-nb.info Similarly, Sonogashira-Hagihara coupling reactions between 2-bromonorbornadiene and arylacetylenes provide a route to alkynyl-arene-linked norbornadienes. beilstein-journals.org These reactions offer a modular approach, allowing for the introduction of a wide variety of aryl and other substituents onto the norbornadiene framework. researchgate.net

| Coupling Reaction | Reactant 1 | Reactant 2 | Catalyst | Product Type |

| Suzuki-Miyaura | 2-Borononorbornadiene | Dihaloarenes | Palladium-based | Bis- and Tris-norbornadienes d-nb.info |

| Sonogashira-Hagihara | 2-Bromonorbornadiene | Arylacetylenes | Palladium-based | Alkynyl-arene-linked norbornadienes beilstein-journals.org |

| General Cross-Coupling | 7-Halonorbornadiene | Organometallic Reagent (e.g., Arylboronic acid) | Transition Metal (e.g., Palladium) | 7-Arylnorbornadiene |

Adduct Formation with Dienones and Related Cycloadditions

This compound readily participates in cycloaddition reactions, serving as a dienophile in Diels-Alder reactions with various dienes. Of particular note is its reactivity with substituted cyclopentadienones, leading to the formation of polycyclic adducts. cdnsciencepub.com These reactions are a key step in synthetic routes aimed at producing substituted cyclopentadienes. cdnsciencepub.comcdnsciencepub.com

The reaction of this compound with substituted cyclopentadienones, such as tetraphenylcyclopentadienone (B147504) (tetracyclone) or 2,5-dimethyl-3,4-diphenylcyclopentadienone (B12062004), yields specific mono-adducts. cdnsciencepub.com These reactions are typically performed by refluxing the components in a suitable solvent like benzene. cdnsciencepub.com The formation of these adducts is a crucial intermediate step in a multi-step sequence designed to generate functionalized aromatic systems and cyclopentadienes. cdnsciencepub.com

For instance, the reaction with 2,5-dimethyl-3,4-diphenylcyclopentadienone in refluxing benzene for 36 hours produced the corresponding mono-adduct in a 55% yield. cdnsciencepub.com A similar reaction with tetracyclone required heating at 70°C for three days and resulted in a small (9%) yield of the desired adduct, indicating sensitivity to the specific dienone used. cdnsciencepub.com

Table 3: Adduct Formation with this compound

| Dienone | Reaction Conditions | Product | Yield | Reference |

| 2,5-Dimethyl-3,4-diphenylcyclopentadienone | Benzene, reflux, 36 h | Adduct 15c | 55% | cdnsciencepub.com |

| Tetraphenylcyclopentadienone (Tetracyclone) | 70°C, 3 days | Adduct 15b | 9% | cdnsciencepub.com |

The adducts formed from the cycloaddition of this compound and cyclopentadienones can undergo decarbonylation (loss of a carbon monoxide molecule) through either thermal or photochemical pathways. cdnsciencepub.com This step is followed by a retro-Diels-Alder reaction to yield the final products. cdnsciencepub.com

Photochemical Decarbonylation: This process can be carried out at low temperatures. cdnsciencepub.com Photolysis of the adduct leads to the expulsion of carbon monoxide and the formation of a dihydrobenzonorbornadiene intermediate, which can be isolated. This intermediate then undergoes a subsequent retro-Diels-Alder reaction to produce a substituted cyclopentadiene and a substituted benzene. cdnsciencepub.com For example, photolysis of the norbornadiene-tetracyclone adduct (15a) successfully trapped the resulting cyclopentadiene. cdnsciencepub.com

Thermal Decarbonylation: Heating the adducts also induces decarbonylation followed by the retro-Diels-Alder fragmentation. For example, refluxing the adduct formed from this compound and 2,5-dimethyl-3,4-diphenylcyclopentadienone (15c) in toluene (B28343) resulted in the formation of 1,4-dimethyl-2,3-diphenylbenzene (B11948864) in 48% yield. cdnsciencepub.com The high temperatures required for thermal fragmentation, however, can be sufficient to cause rearrangement of the desired substituted cyclopentadiene product. cdnsciencepub.com

This sequence of cycloaddition-decarbonylation-retro-Diels-Alder provides a strategic, albeit sometimes low-yielding, route to specifically substituted aromatic and cyclopentadienyl (B1206354) compounds. cdnsciencepub.com

Elucidation of Reactivity and Reaction Mechanisms

Oxidative Rearrangements and Epoxidations

The reaction of 7-phenylnorbornadiene with peracids initiates a cascade of intriguing molecular rearrangements. The initial epoxidation is followed by a sigmatropic rearrangement, highlighting the unique reactivity imparted by the strained bicyclic framework of the norbornadiene system.

The oxidation of this compound with buffered peracetic acid results in the formation of bicyclo[3.1.0]hex-2-ene-6-endo-carbaldehyde. This transformation is not a simple epoxidation but involves a subsequent acid-catalyzed rearrangement of an intermediate epoxide. The proposed mechanism postulates the initial formation of an exo-epoxide. This intermediate then undergoes a mdpi.commdpi.com-sigmatropic rearrangement known as an Oxa-Cope rearrangement. In this process, the molecule is in equilibrium with its enol ether tautomer. This rearrangement is driven by the release of strain in the bicyclic system and the formation of a thermodynamically more stable carbonyl compound upon hydrolysis.

Stereoselective and Regioselective Mono-Epoxidation

The initial epoxidation of this compound with peracids exhibits a notable degree of stereoselectivity. The peracid preferentially attacks the double bond from the less sterically hindered exo face of the norbornadiene skeleton. This leads to the formation of the exo-epoxide as the predominant intermediate. The phenyl group at the C7 position does not appear to significantly hinder this approach, allowing for a high degree of facial selectivity.

The regioselectivity of the mono-epoxidation is directed to one of the two double bonds in the norbornadiene system. While both are electronically similar, the subtle steric and electronic influences of the 7-phenyl substituent guide the reaction. The formation of the bicyclo[3.1.0]hex-2-ene-6-endo-carbaldehyde product indicates that the initial epoxidation and subsequent rearrangement are highly specific.

| Reactant | Reagent | Major Product | Key Intermediate |

| This compound | Buffered Peracetic Acid | Bicyclo[3.1.0]hex-2-ene-6-endo-carbaldehyde | exo-Epoxide |

Pathways of Over-Epoxidation

Under certain conditions, particularly with more reactive peracids like m-chloroperbenzoic acid (m-CPBA), over-epoxidation of this compound can occur. This leads to the formation of a diepoxide, which can then undergo further intramolecular rearrangements. Research has shown that the major product of over-epoxidation with m-CPBA is a 5-oxabicyclo[2.2.2]oct-2-ene derivative. This suggests a pathway where, after the initial exo-mono-epoxidation, a second epoxidation occurs, followed by an intramolecular cyclization reaction. The exact mechanism and the stereochemistry of the resulting diepoxide and the final rearranged product are complex and depend on the reaction conditions.

Biotransformations by Microbial Systems

Microbial systems, particularly bacteria of the genus Pseudomonas, offer a powerful and selective alternative for the functionalization of this compound. These biocatalytic transformations leverage the substrate specificity of bacterial enzymes to achieve oxidations that are often difficult to perform using traditional chemical methods.

Dioxygenase-Mediated Aromatic Ring Oxidation by Pseudomonas sp.

Incubation of this compound with a species of Pseudomonas results in the oxidation of the aromatic phenyl ring, rather than the olefinic double bonds of the norbornadiene core. This highly selective transformation is mediated by a dioxygenase enzyme system. Dioxygenases are a class of enzymes that incorporate both atoms of molecular oxygen into a substrate. In this case, the dioxygenase catalyzes the dihydroxylation of the phenyl ring to yield 3-norbornadienylcyclohexa-3,5-diene-1,2-diol. A notable yield of 41% for this biotransformation has been reported.

Selective Functionalization and Diol Formation

The biotransformation of this compound by Pseudomonas sp. represents a remarkable example of selective functionalization. The enzymatic machinery of the bacterium is able to differentiate between the electron-rich aromatic ring and the strained double bonds of the norbornadiene moiety, exclusively targeting the former. This results in the formation of a cis-diol on the aromatic ring, a hallmark of dioxygenase activity. The product, 3-norbornadienylcyclohexa-3,5-diene-1,2-diol, is a versatile chiral synthon that can be used in further synthetic applications.

| Substrate | Microorganism | Enzyme Type | Product | Yield |

| This compound | Pseudomonas sp. | Dioxygenase | 3-Norbornadienylcyclohexa-3,5-diene-1,2-diol | 41% |

Ring-Opening Metathesis Polymerization (ROMP)

Photoinduced and Thermal Rearrangements of this compound

The reactivity of this compound is characterized by a series of significant photoinduced and thermal rearrangements. These reactions, particularly the valence isomerization to its highly strained quadricyclane (B1213432) counterpart, are central to its scientific interest, especially in the context of molecular solar thermal energy storage systems.

Photoisomerization to Quadricyclane: Mechanisms and Kinetics

The hallmark photoreaction of this compound is its efficient conversion to 7-phenylquadricyclane upon exposure to ultraviolet radiation. This process is a key example of a molecular photoswitch, where light energy is converted into chemical energy stored in the strained bonds of the quadricyclane isomer. The reaction is an intramolecular [2+2] cycloaddition, a pericyclic process that is photochemically allowed under Woodward-Hoffmann rules. aip.orgresearchgate.net

The general transformation from a norbornadiene (NBD) derivative to a quadricyclane (QC) derivative is valued for its high quantum yields, the significant stability of the QC isomer, and high fatigue resistance. nih.gov However, a primary challenge with the parent norbornadiene system is that its absorption occurs in the UV region (<300 nm), which is outside the peak of the solar spectrum. nih.gov The introduction of substituents, such as the phenyl group at the C7 position, is a key strategy to shift the absorption to longer, more useful wavelengths. nih.govacs.org

The conversion of photoexcited norbornadiene derivatives back to the ground state is dominated by non-radiative decay processes. After the molecule absorbs a photon and is promoted to an excited electronic state (S1), it does not return to the ground state (S0) via fluorescence or phosphorescence. Instead, the molecule rapidly decays through a conical intersection, which is a point where the potential energy surfaces of the S1 and S0 states intersect. aip.orgcosmosproject.co.uk This provides an efficient, radiationless pathway for the molecule to return to the ground state, releasing the energy as vibrational motion (heat). The geometry of the molecule at this conical intersection plays a decisive role in determining the reaction outcome, funneling the excited molecule towards either the quadricyclane product or back to the norbornadiene starting material. aip.orgcosmosproject.co.uk This rapid internal conversion is a key factor in the efficiency of the photoisomerization process.

The nature and position of substituents on the norbornadiene framework have a critical impact on the molecule's photochemical properties, including absorption wavelength, quantum yield, and the stability of the resulting quadricyclane.

Spectral Shift: The phenyl group at the C7 position, like other substituents, helps to shift the absorption spectrum to longer wavelengths, which is advantageous for capturing more of the solar spectrum. acs.orgnih.gov

Kinetic Stability: Substituents can significantly alter the kinetic stability of the energy-rich quadricyclane isomer. Research on diarylnorbornadienes has shown that the reversion of quadricyclanes to norbornadienes likely occurs via a free-radical mechanism with minimal contribution from polar effects. researchgate.net

Energy Storage and Isomerization Energy: The substitution at the C7 position affects the energy storage capacity. Computational studies have estimated the substituent effect on the isomerization energy of 7-substituted norbornadienes to be approximately 11 kJ mol⁻¹. rsc.org

The following table summarizes calculated energy parameters for 7-substituted norbornadiene/quadricyclane systems.

| System | Calculated Isomerization Energy (kJ mol⁻¹) | Estimated Substituent Effect (kJ mol⁻¹) | Actual Storage Energy (kJ mol⁻¹) |

|---|---|---|---|

| Pristine NBD/QC | 98 | - | 98 |

| 7-NBD/QC | 112 | 11 | 101 |

Data sourced from computational studies on substituted norbornadiene systems. rsc.org

Retro-Diels-Alder Reactions in Cyclopentadiene (B3395910) Generation

Thermally, this compound can undergo a retro-Diels-Alder reaction. This reaction is the microscopic reverse of the Diels-Alder cycloaddition used to form the norbornadiene ring system. wikipedia.org The reaction involves the concerted cleavage of two carbon-carbon sigma bonds, resulting in the fragmentation of the molecule into a diene and a dienophile. wikipedia.orgchemistnotes.com In the case of this compound, this process would lead to the formation of a phenyl-substituted cyclopentadiene and an alkyne dienophile. This reaction pathway is a general characteristic of norbornadiene derivatives and serves as a method for generating substituted, often transient, cyclopentadienes for subsequent reactions. chemistnotes.com The reaction is thermodynamically favored at higher temperatures. wikipedia.org

Intramolecular Cycloadditions and Valence Isomerizations

The photoisomerization of this compound to 7-phenylquadricyclane is the principal example of an intramolecular cycloaddition for this compound. researchgate.net This transformation is also aptly described as a valence isomerization, as it involves the reorganization of valence electrons and the interconversion of constitutional isomers without the migration of any atoms or groups. wayne.edu The NBD-QC interconversion is a classic case of valence isomerization, where a simple, photochemically-driven rearrangement of bonds results in a drastically different molecular structure with distinct physical and chemical properties. acs.orgwayne.edu

Diradical Intermediates in Photochemical Pathways

The photochemical behavior of this compound often involves the formation of diradical intermediates, which are critical in understanding the reaction mechanisms and product distributions. These transient species are typically generated through either direct photolysis or triplet-sensitized reactions, leading to rearrangements and the formation of various photoproducts. The study of these intermediates often requires a combination of spectroscopic techniques and computational analysis to elucidate their structure and role in the reaction pathway.

Upon direct irradiation, this compound can be excited to a singlet state, which may then undergo intersystem crossing to a triplet state or directly form a singlet diradical. In triplet-sensitized reactions, the sensitizer absorbs the light and then transfers its triplet energy to the this compound molecule, leading to the formation of a triplet diradical intermediate.

One of the primary photochemical reactions of this compound is its rearrangement to 7-phenylquadricyclane. Computational studies, such as those employing the B3LYP/6-31G* level of theory, have been instrumental in mapping the potential energy surfaces of these reactions. These studies help in identifying the transition states and the diradical intermediates involved in the transformation. For instance, the diradical intermediate in the conversion of this compound to 7-phenylquadricyclane is a key species that dictates the stereochemistry of the final product.

The nature of the substituents on the phenyl ring and the norbornadiene framework can significantly influence the stability and reactivity of the diradical intermediates. Electron-donating or electron-withdrawing groups can alter the electronic distribution in the diradical, thereby affecting the reaction rates and the quantum yields of product formation.

Experimental detection and characterization of these short-lived diradical intermediates are often accomplished using techniques such as laser flash photolysis, which allows for the observation of transient absorption spectra. Additionally, techniques like Chemically Induced Dynamic Nuclear Polarization (CIDNP) and Electron Spin Resonance (ESR) spectroscopy provide valuable information on the spin state and structure of these radical species.

The table below summarizes key aspects of diradical intermediates in the photochemical pathways of this compound based on research findings.

| Aspect | Description | Method of Study |

| Formation | Formed via direct photolysis (singlet diradical) or triplet sensitization (triplet diradical). | Laser Flash Photolysis, Computational Chemistry |

| Role in Reaction | Key intermediates in the photochemical rearrangement to 7-phenylquadricyclane and other photoproducts. | Mechanistic Studies, Product Analysis |

| Characterization | Characterized by their transient absorption spectra, spin state, and magnetic properties. | Transient Absorption Spectroscopy, CIDNP, ESR |

| Computational Analysis | Potential energy surfaces and structures of intermediates are calculated using methods like DFT (e.g., B3LYP/6-31G*). | Computational Chemistry |

Further research continues to refine our understanding of the complex photochemical behavior of this compound and the pivotal role of diradical intermediates in its reaction pathways.

Advanced Spectroscopic and Electrochemical Characterization for Mechanistic Insights

Nuclear Magnetic Resonance Spectroscopy (NMR) for Structural and Stereochemical Analysis of Reaction Products

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural and stereochemical analysis of organic compounds, including derivatives of norbornadiene. Both ¹H and ¹³C NMR provide detailed information about the molecular framework, connectivity of atoms, and the spatial arrangement of substituents.

In the context of norbornene and oxanorbornene dicarboximide derivatives, which share the bicyclic core structure with 7-Phenylnorbornadiene, ¹H and ¹³C NMR data are crucial for characterizing the products of functionalization reactions. For instance, the ¹H NMR spectra of such compounds typically show characteristic signals for the olefinic protons of the norbornene moiety, as well as distinct resonances for the bridgehead and bridge protons. The coupling constants (J-values) between these protons are invaluable for determining the stereochemistry of the molecule. nih.gov

For example, in a study of NDI and ONDI compounds, ¹H NMR data in CDCl₃ at 25 °C revealed specific chemical shifts and coupling constants that allowed for the unambiguous assignment of each proton in the molecule. nih.gov Similarly, ¹³C NMR provides diagnostic signals for the different carbon environments, including the sp²-hybridized olefinic carbons and the sp³-hybridized carbons of the bicyclic skeleton. nih.gov The chemical shifts in ¹³C NMR are sensitive to the electronic environment, offering insights into the effects of substituents on the norbornadiene core. nih.gov

Detailed two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are often employed to establish the connectivity between protons and carbons, further confirming the structural assignments. nih.gov These advanced NMR methods are indispensable for the complete characterization of complex reaction products derived from the this compound scaffold.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Absorption Properties

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful tool for investigating the electronic transitions within a molecule. The absorption of UV or visible radiation corresponds to the excitation of outer electrons from a ground state to a higher energy excited state. shu.ac.uk For organic molecules like this compound and its derivatives, the most common transitions involve π and n electrons. shu.ac.uklibretexts.org

The UV-Vis spectrum of a molecule containing chromophores—functional groups that absorb light—will display absorption bands corresponding to these electronic transitions. shu.ac.uklibretexts.org In molecules with π systems, such as the double bonds in the norbornadiene framework and the phenyl group in this compound, π → π* transitions are typically observed. uzh.ch These transitions usually have high molar absorptivities. shu.ac.uk

The presence of heteroatoms with non-bonding electrons (n electrons), for instance in derivatives of this compound, can give rise to n → π* transitions. These transitions are generally of lower energy (occur at longer wavelengths) and have lower molar absorptivities compared to π → π* transitions. uzh.chlibretexts.org

The position and intensity of the absorption bands in the UV-Vis spectrum can be significantly influenced by the substituents on the this compound core. Push-pull systems, where electron-donating and electron-withdrawing groups are attached to the norbornadiene framework, can lead to a red-shift (shift to longer wavelengths) of the absorption maximum. researchgate.net This is due to a decrease in the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.net

For example, studies on push-pull norbornadiene derivatives have shown that their absorption onsets can range from 416 nm to 595 nm, demonstrating the tunability of their electronic properties through synthetic modification. researchgate.net The solvent can also affect the absorption spectrum, particularly for polar molecules, leading to solvatochromic shifts. researchgate.net

X-ray Crystallography for Solid-State Molecular Structures

The solid-state structure of metal complexes containing norbornadiene-type ligands can be elucidated, revealing the coordination geometry around the metal center and the mode of ligand binding. researchgate.netresearchgate.net For instance, in complexes where a diphosphane (B1201432) ligand derived from a cyclodextrin (B1172386) chelates to a metal, X-ray crystallography can confirm the formation of mononuclear complexes and describe the confining environment created by the ligand. researchgate.net

Furthermore, X-ray diffraction studies can reveal intermolecular interactions, such as hydrogen bonding and packing arrangements in the crystal lattice. researchgate.net This information is crucial for understanding the properties of the material in the solid state. While many crystallographic studies are performed at cryogenic temperatures to minimize radiation damage, there is growing interest in obtaining structures at room temperature to better represent the molecule's conformation under more physiologically relevant conditions. frontiersin.org

The structural data obtained from X-ray crystallography serves as a benchmark for computational studies and helps in the interpretation of data from other spectroscopic techniques. weizmann.ac.il

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Studies

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. When a molecule is introduced into the mass spectrometer, it is ionized to form a molecular ion (M⁺). chemguide.co.uk The mass-to-charge ratio (m/z) of this ion provides the molecular weight of the compound.

The molecular ions are often energetically unstable and can break apart into smaller, charged fragments. chemguide.co.uklibretexts.org The pattern of these fragments is unique to a particular molecular structure and can be used to deduce its connectivity. The fragmentation of the molecular ion can occur through various mechanisms, including inductive cleavage and alpha-cleavage. youtube.com

For example, in the mass spectrum of a sesterterpene hydrocarbon, specific fragment ions can be rationalized by sequences of cleavage reactions. nih.gov The analysis of these fragmentation pathways can help in identifying the different structural components of the molecule. High-resolution mass spectrometry (HRMS) allows for the determination of the elemental composition of the molecular ion and its fragments with high accuracy, further aiding in structural elucidation. researchgate.net

In the characterization of derivatives of this compound, mass spectrometry is routinely used to confirm the successful synthesis of the target molecule by verifying its molecular weight. researchgate.netresearchgate.net

Electrochemical Analysis of Metal Complexes

The electrochemical properties of metal complexes containing this compound or its derivatives as ligands are crucial for understanding their reactivity, particularly in the context of catalysis and electron transfer processes.

Cyclic voltammetry (CV) is a widely used electrochemical technique to investigate the redox behavior of metal complexes. analis.com.my It provides information about the oxidation and reduction potentials of a species and the stability of the different oxidation states. researchgate.net In a typical CV experiment, the potential is swept linearly to a set value and then reversed, and the resulting current is measured.

For many transition metal complexes, CV reveals reversible or quasi-reversible one-electron transfer processes. analis.com.myscispace.com The redox potentials are sensitive to the nature of the metal, the ligand environment, and the solvent. researchgate.netnih.gov For instance, in a series of ruthenium(II) complexes with N-heterocyclic carbene ligands, a gradual shift in the oxidation potential was observed, which could be correlated with the electronic properties of the ligands. researchgate.net

The free this compound ligand itself may not exhibit reversible redox processes. researchgate.net However, when coordinated to a metal center, the resulting complex can display rich redox chemistry. The ferrocene (B1249389) moiety, for example, is known for its well-behaved, reversible one-electron oxidation. scispace.com Therefore, incorporating a ferrocene unit into the ligand framework, as in some derivatives, can introduce predictable redox activity into the metal complex. tu-chemnitz.de The electrochemical data obtained from CV is essential for designing catalysts with specific redox properties and for studying electron transfer mechanisms. mdpi.com

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique that provides information about the electronic structure and local coordination environment of a specific atom within a molecule. uiowa.eduspringernature.com It is particularly valuable for studying metal complexes in both solid and solution states. mdpi.com The XAS spectrum is typically divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). springernature.com

The XANES region provides information about the oxidation state and coordination geometry of the absorbing atom. mdpi.comrsc.org For instance, the energy of the absorption edge can be correlated with the oxidation state of the metal. princeton.edu Pre-edge features in the XANES spectrum can be indicative of the covalency of the metal-ligand bonds. nih.gov

The EXAFS region contains information about the number, type, and distance of the atoms in the immediate vicinity of the absorbing atom. princeton.edu Analysis of the EXAFS data can provide precise details about the coordination sphere of the metal center. uniroma1.it

XAS is a valuable tool for characterizing the active species in catalytic reactions. mdpi.com For example, solution XAS can be used to probe the changes in the electronic state and coordination environment of a metal catalyst during a reaction. mdpi.com Ligand K-edge XAS can provide a direct measure of the covalent character of metal-ligand bonds. nih.govrsc.org The combination of XANES and EXAFS analysis offers a comprehensive picture of the electronic and structural properties of metal complexes containing this compound ligands, providing crucial insights into their reactivity and mechanism of action. mdpi.comrsc.org

Computational and Theoretical Chemistry Studies

Electronic Structure Calculations (DFT, TD-DFT, CASSCF)

Electronic structure calculations are fundamental to understanding the behavior of 7-phenylnorbornadiene at a molecular level. These methods are employed to determine the molecule's geometry, predict its spectroscopic properties, and analyze the orbitals involved in chemical bonding and reactions.

The geometry of this compound, including bond lengths, bond angles, and the orientation of the phenyl substituent, is typically optimized using DFT methods. google.comresearchgate.netarxiv.org Functionals like PBE0 or B3LYP combined with a triple-zeta basis set are commonly used to achieve a balance between accuracy and computational cost. nih.gov For more complex electronic situations, such as excited states, the CASSCF method is employed to obtain reliable geometries. nih.govacs.org The orientation of the phenyl group relative to the norbornadiene core is a critical geometric parameter, as it influences the degree of electronic conjugation. acs.org

The prediction of UV-Vis absorption spectra is carried out using TD-DFT or more advanced multireference methods like CASPT2 (Complete Active Space Second-Order Perturbation Theory) built upon a CASSCF calculation. nih.govacs.org For norbornadiene derivatives, the absorption spectrum is sensitive to substitution. While unsubstituted norbornadiene's absorption is dominated by Rydberg transitions, the introduction of substituents with π-systems, like a phenyl group, leads to valence π-π* transitions at lower energies (a red-shift). acs.orgnih.gov The CASSCF method is particularly important for correctly describing the electronic states, often requiring an active space that includes the key σ and π orbitals of the norbornadiene moiety's double bonds. nih.govacs.org

Table 1: Comparison of Computational Methods for Geometry and Spectra Prediction

| Method | Application | Strengths | Considerations |

|---|---|---|---|

| DFT (e.g., B3LYP, PBE0) | Ground-state geometry optimization | Favorable cost-to-accuracy ratio; widely available. google.com | May not be sufficient for systems with strong multi-reference character. nih.gov |

| CASSCF | Excited-state geometries; systems with multi-reference character | Provides a balanced description of ground and excited states. nih.govacs.org | Computationally expensive; choice of active space is crucial. nih.gov |

| TD-DFT | Prediction of UV-Vis absorption spectra | Good for calculating vertical excitation energies for many systems. arxiv.orgrsc.org | Can be inaccurate for Rydberg states or systems with significant double-excitation character. acs.orgresearchgate.net |

| CASPT2 | High-accuracy prediction of excitation energies | Includes dynamic electron correlation, improving upon CASSCF energies. nih.govacs.org | Very computationally demanding. nih.gov |

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic transitions. nih.govmdpi.com In this compound, the HOMO and LUMO are primarily associated with the π-system of the bicyclic core.

Computational studies on analogous aryl-substituted norbornadienes show that the phenyl group significantly perturbs these orbitals. nih.govmaterialsmodeling.org There is a notable interaction between the π orbitals of the phenyl ring and the π orbitals of the norbornadiene double bonds. This conjugation leads to two key effects:

Destabilization of the HOMO: The HOMO, which is the π-bonding orbital of the norbornadiene system, mixes with the aryl π-orbitals, raising its energy level. nih.govmaterialsmodeling.org

Stabilization of the LUMO: The LUMO, the corresponding π*-antibonding orbital, is lowered in energy due to this interaction. nih.govmaterialsmodeling.org

This combined effect reduces the HOMO-LUMO energy gap, which is consistent with the red-shift observed in the absorption spectra. nih.gov A smaller HOMO-LUMO gap generally implies higher chemical reactivity. nih.govmdpi.com The specific active space chosen for CASSCF calculations, such as an (8,8) space including the σ, σ, π, and π orbitals of the two double bonds, is designed to accurately capture the electronic changes in these frontier orbitals during chemical transformations. nih.govacs.org

The intensity of an electronic transition, observed as the strength of an absorption band in a spectrum, is related to the transition dipole moment, or oscillator strength. acs.org Computational methods like TD-DFT and CASSCF can calculate these values, providing a theoretical prediction of the absorption spectrum's appearance. rsc.org

For this compound, the conjugation between the phenyl ring and the norbornadiene moiety is crucial. The degree of this electronic coupling is highly dependent on the geometry, specifically the dihedral angle between the phenyl ring and the double bonds of the norbornadiene core. acs.org DFT and CASSCF geometry optimizations have shown that different computational methods can predict slightly different optimal angles, which in turn affects the calculated absorption properties and dipole strengths. acs.org A smaller angle (more planar arrangement) leads to stronger conjugation, which typically results in a more significant red-shift of the absorption wavelength and an increase in the transition's dipole strength. acs.org

Potential Energy Surface Mapping

A potential energy surface (PES) is a multidimensional map that describes the energy of a molecule as a function of its geometry. researchgate.net By mapping the PES, chemists can identify stable molecules (minima), transition states (saddle points), and the lowest-energy paths (reaction coordinates) that connect them. nih.govresearchgate.net

The most studied reaction of norbornadiene derivatives is the [2+2] intramolecular cycloaddition to form the corresponding quadricyclane (B1213432) isomer. This process is a key reaction in molecular solar-thermal energy storage systems. The reverse reaction is a cycloreversion or rearrangement. The reaction coordinate for this transformation primarily involves the symmetric approach of the two double bonds within the norbornadiene framework. acs.org Computationally, this can be mapped by systematically varying the distance between the carbon atoms C2-C6 and C3-C5 and calculating the energy at each step. acs.org The resulting energy profile shows the pathway from the norbornadiene energy minimum to the quadricyclane energy minimum through a transition state. acs.org

The activation energy barrier (Ea) is the energy difference between the reactant (e.g., this compound) and the transition state of a reaction. Its magnitude determines the reaction rate. Computational methods are used to locate the exact geometry of the transition state on the potential energy surface and calculate its energy. acs.org

For the thermal cycloreversion of quadricyclane back to norbornadiene, the transition state is known to have significant multi-reference character. acs.org Therefore, methods like CASSCF are often required for an accurate description. acs.org Studies on diaryl-substituted systems have identified distinct reaction pathways on the potential energy surface. acs.org The calculations reveal that substituents, such as the phenyl group, can influence the height of the activation barrier, thereby tuning the rate of the rearrangement reaction. acs.org

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

Characterization of Transition States and Intermediates

Computational chemistry provides powerful tools for elucidating the transient structures that govern the course of a chemical reaction. In the study of reactions involving this compound, density functional theory (DFT) calculations have been instrumental in characterizing the geometries and energetic properties of transition states and intermediates. These fleeting species are not directly observable under typical experimental conditions, yet their nature dictates the reaction mechanism, rate, and selectivity.

A notable example can be found in the computational analysis of acylation reactions of a related system, tert-butyl dibenzo-7-phosphanorbornadiene. nih.gov In this study, DFT calculations at the PW6B95-D3+COSMO-RS//TPSS-D3+COSMO level of theory were employed to map out the free energy landscape of the reaction in a dichloromethane (B109758) solution. nih.gov The calculations revealed a stepwise mechanism initiated by a nucleophilic attack of the phosphorus atom on the carbonyl carbon of the acylating agent (e.g., PhCOCl). This leads to the formation of a distinct acylphosphonium cation intermediate (A⁺). nih.gov

The transition state for this initial step (TSA) was located and characterized, showing an activation barrier of 20.1 kcal/mol. nih.gov The geometry of TSA reveals the partial formation of the P-C bond. Following the formation of the A⁺ intermediate, a second transition state is traversed, corresponding to the nucleophilic attack of the counterion (e.g., Cl⁻) on the phosphorus center, which ultimately leads to the elimination of anthracene (B1667546) and the formation of the final acylated phosphine (B1218219) product. nih.gov The ability to computationally isolate and analyze these transition states and the intermediate provides a level of mechanistic detail that is inaccessible through experimental means alone.

The characterization of such species is not limited to their energies and geometries. Vibrational frequency analysis is a critical step in these computational studies. A transition state is confirmed by the presence of a single imaginary frequency, which corresponds to the motion along the reaction coordinate, for instance, the stretching of the forming P-C bond in TSA. mdpi.com Conversely, all vibrational frequencies of a stable intermediate, like the acylphosphonium cation A⁺, are real, indicating a minimum on the potential energy surface. mdpi.com

Mechanistic Insights from Computational Modeling

Computational modeling serves as a virtual laboratory to probe the intricate details of reaction mechanisms. For reactions involving this compound and its derivatives, these theoretical investigations provide profound insights into the underlying factors that control reactivity and selectivity.

Concerted vs. Stepwise Reaction Pathways

A fundamental question in mechanistic chemistry is whether a reaction proceeds in a single, concerted step or through a multi-step pathway involving one or more intermediates. Computational modeling is uniquely suited to address this question by comparing the energy profiles of all plausible pathways.

For cycloaddition reactions, a common reaction type for norbornadiene systems, both concerted and stepwise mechanisms are often conceivable. A concerted [m+n] cycloaddition would proceed through a single transition state where all bond-forming events occur simultaneously, albeit not necessarily synchronously. In contrast, a stepwise pathway would involve the formation of an intermediate, such as a zwitterion or a diradical, through an initial bond-forming event, followed by a second, ring-closing step.

In the acylation of dibenzo-7-phosphanorbornadiene, the computational results clearly point to a stepwise mechanism, as evidenced by the successful location of a stable acylphosphonium intermediate. nih.gov A hypothetical concerted pathway would be significantly higher in energy and is therefore not a viable reaction channel.

Stereoselectivity and Regioselectivity Predictions

Computational chemistry has become an indispensable tool for predicting and understanding the stereochemical and regiochemical outcomes of chemical reactions. For this compound, which is a chiral molecule, predicting the facial selectivity of an incoming reagent is a key challenge.

Theoretical models can predict stereoselectivity by calculating the activation energies of the transition states leading to the different stereoisomeric products. The product distribution is then predicted based on the Boltzmann distribution of the transition state energies. The stereoisomer formed via the lower energy transition state will be the major product.

The origins of stereoselectivity can be dissected using computational tools. For example, distortion/interaction analysis, also known as activation strain model, can be employed. This approach partitions the activation energy into two components: the distortion energy, which is the energy required to deform the reactants from their ground-state geometries to their geometries in the transition state, and the interaction energy, which is the stabilizing interaction between the distorted reactants in the transition state. By analyzing these components for the competing diastereomeric transition states, the steric and electronic factors that govern the stereochemical outcome can be identified.

Similarly, regioselectivity in reactions such as cycloadditions can be predicted by comparing the activation barriers for the formation of the different regioisomers. For instance, in a 1,3-dipolar cycloaddition, the dipole can add to the dienophile in two different orientations. DFT calculations can determine the transition state energies for both modes of addition, and the regioselectivity is predicted to favor the pathway with the lower activation energy. mdpi.com

Ligand and Substituent Effects on Catalytic Activity

Many reactions of norbornadiene systems are catalyzed by transition metals, and the nature of the ligands coordinated to the metal center, as well as substituents on the norbornadiene itself, can have a profound impact on the catalytic activity and selectivity. Computational modeling provides a powerful platform to systematically investigate these effects.

The electronic and steric properties of ligands can be quantified using computational descriptors. bris.ac.uk For example, the Tolman electronic parameter (TEP), which is related to the CO stretching frequency in a model metal-carbonyl complex, can be calculated to gauge the electron-donating or -withdrawing nature of a ligand. Steric descriptors, such as the cone angle, quantify the bulkiness of a ligand. bris.ac.uk By correlating these computed descriptors with experimentally observed catalytic performance, quantitative structure-activity relationships (QSAR) can be developed. These models can then be used to rationally design new ligands for improved catalysts.

Computational studies can also provide a detailed picture of how ligands and substituents influence the energetics of the catalytic cycle. For a given catalytic reaction, the energies of all intermediates and transition states can be calculated with different ligands or substituents. This allows for the identification of the rate-determining step and an understanding of how its energy is modulated by the electronic and steric modifications. For example, a more electron-donating ligand might accelerate a step involving oxidative addition by stabilizing the resulting higher-oxidation-state metal center. Conversely, a bulky ligand might disfavor a crowded transition state, leading to lower catalytic activity or altered selectivity.

In the broader context of transition metal catalysis, computational studies have shown that ligand properties can influence not only the rate of reaction but also the preferred reaction mechanism. researchgate.net For instance, in some systems, the choice of ligand can determine whether a reaction proceeds via an inner-sphere or outer-sphere mechanism. While specific computational studies on the ligand and substituent effects in catalytic reactions of this compound are limited, the established computational methodologies are well-suited to provide valuable insights in this area.

Applications in Advanced Organic Synthesis and Energy Storage

Role as Intermediates in Complex Natural Product Synthesis (e.g., Prostaglandins)

7-Phenylnorbornadiene and its derivatives serve as valuable intermediates in the synthesis of complex natural products, most notably prostaglandins (B1171923). Prostaglandins are a group of physiologically active lipid compounds that mediate a diverse range of effects in the body, including inflammation and blood pressure regulation. wikipedia.orgbritannica.com Their intricate stereochemistry necessitates precise and controlled synthetic routes. nih.gov

The synthesis of prostaglandins often involves the strategic use of 7-substituted norbornadienes. A key step in this process is the mono-epoxidation of the norbornadiene ring system. For the synthesis to yield the correct stereochemistry for prostaglandins, this epoxidation must occur in an exo-anti fashion relative to the 7-substituent. In the case of this compound, this desired stereoselectivity is generally favored.

The resulting epoxide is a versatile intermediate that can undergo further transformations. For instance, acid-catalyzed rearrangement of the exo-epoxide can lead to the formation of a 4-hydroxy-cyclopenten-2-ylacetaldehyde derivative, a crucial building block for the prostaglandin (B15479496) skeleton. The phenyl group at the 7-position can influence the reactivity and selectivity of these transformations, ultimately guiding the synthesis towards the desired prostaglandin analogue. Furthermore, 7-substituted norbornadienes provide access to Prostaglandin J (PGJ) analogues, which have shown potential as anti-tumor agents.

Molecular Solar Thermal (MOST) Energy Storage Systems

Molecular Solar Thermal (MOST) energy storage systems offer a promising avenue for capturing and storing solar energy in the form of chemical bonds. d-nb.infonih.gov These systems are based on molecular photoswitches, which are molecules that can be converted into a high-energy, metastable isomer upon exposure to light. d-nb.infonsf.gov This stored energy can then be released on demand as heat, triggered by a catalyst or heat. d-nb.info The norbornadiene-quadricyclane (NBD-QC) system is a leading candidate for MOST applications due to the high energy difference between the norbornadiene and its photoisomer, quadricyclane (B1213432). d-nb.infowikipedia.org

The design of efficient NBD-QC photoswitches for MOST systems is guided by several key principles aimed at optimizing their performance. A primary goal is to shift the absorption spectrum of the norbornadiene derivative to better match the solar spectrum, particularly towards the visible region. nih.govnih.gov This is often achieved by introducing electron-donating and electron-accepting groups to the norbornadiene scaffold, creating a "push-pull" system. nih.gov This substitution pattern enhances the absorption of lower-energy photons. nih.gov

Another critical design consideration is the quantum yield of photoisomerization, which represents the efficiency of the conversion from NBD to QC upon light absorption. nih.govacs.org The molecular structure is engineered to maximize this yield, ensuring that a high proportion of absorbed photons contribute to energy storage. nih.gov Furthermore, the design aims for a high energy storage density, which is influenced by the molecular weight of the photoswitch and the energy difference between the NBD and QC isomers. nih.govacs.org Low molecular weight derivatives are generally preferred to maximize the energy stored per unit mass. nih.govresearchgate.net

The stability of the high-energy quadricyclane isomer is also a crucial factor, as it determines the duration for which the solar energy can be stored. nih.govnih.gov Strategic placement of bulky substituents can introduce steric hindrance that increases the thermal stability of the quadricyclane, prolonging the energy storage time. nih.gov

A significant challenge in the development of MOST systems is achieving both high energy storage density and long-term thermal stability of the quadricyclane isomer. d-nb.infowikipedia.org There is often a trade-off between red-shifting the absorption spectrum and maintaining a long storage lifetime, as modifications that improve solar absorption can sometimes destabilize the quadricyclane. d-nb.info

One strategy to overcome this is the creation of dimeric or trimeric norbornadiene systems. d-nb.info In these structures, multiple NBD units can be linked, effectively increasing the energy storage capacity per molecule without a proportional increase in molecular weight, thus boosting the energy density. d-nb.info Research has demonstrated that these oligomeric systems can achieve high measured energy densities of up to 559 kJ kg⁻¹ (155 Wh kg⁻¹) and long storage lifetimes. d-nb.info

Steric hindrance is another powerful tool for enhancing thermal stability. materialsmodeling.org By introducing bulky groups that restrict the rotational motion required for the back-conversion from quadricyclane to norbornadiene, the thermal lifetime of the energy-storing isomer can be significantly extended without negatively impacting other key properties like solar spectrum match and storage density. materialsmodeling.org

| Compound Type | Energy Density (kJ/kg) | Storage Lifetime (Half-life) | Key Features |

| Monomeric NBD Derivatives | ~300 - 629 | Varies (minutes to days) | Tunable absorption via donor-acceptor groups. nih.govresearchgate.net |

| Dimeric/Trimeric NBD Systems | up to 559 | up to 48.5 days | Increased energy density and long storage times. d-nb.info |

| Sterically Hindered Systems | Maintained | Significantly Increased | Counteracts the correlation between red-shifted absorption and reduced stability. materialsmodeling.org |

A limitation of traditional NBD-based MOST systems is the reliance on thermal or catalytic triggers to release the stored energy. chalmers.sersc.org The development of two-way photoswitching systems, where the back-conversion from quadricyclane to norbornadiene can also be triggered by light, offers a more controlled and rapid energy release mechanism. chalmers.sersc.org

This is achieved by designing NBD derivatives with a specific combination of acceptor and donor units that allow for optical release of the stored energy. chalmers.sersc.org In these systems, the quadricyclane isomer can absorb light of a different wavelength to initiate the back-reaction to norbornadiene. chalmers.se This provides a non-invasive method to trigger heat release, which is advantageous for certain applications. chalmers.sersc.org Researchers have demonstrated highly efficient photoconversion yields for both the forward (NBD to QC) and reverse (QC to NBD) reactions, up to 99% and 82% respectively. chalmers.sersc.org

For practical applications, MOST systems need to be incorporated into functional devices. This has led to the development of both liquid-phase and solid-state (polymeric) systems. wikipedia.orgnih.gov Liquid-phase systems offer the advantage of being pumpable, allowing for the transport of the energy-storing molecules from a solar collector to a storage tank and then to a heat-release unit. wikipedia.org

Polymeric MOST systems involve the incorporation of norbornadiene photoswitches into a polymer matrix. nih.gov This approach can lead to the development of functional coatings, for instance, for windows, that can absorb sunlight during the day and release heat at night. nih.gov The polymer environment can also influence the properties of the photoswitch, such as its thermal stability. nih.gov The development of these systems is a crucial step towards the real-world implementation of MOST technology for applications like solar water heating and localized heating. nih.govresearchgate.net

Ligands in Homogeneous and Heterogeneous Catalysis

Derivatives of norbornadiene, including this compound, have been explored as ligands in both homogeneous and heterogeneous catalysis. mdpi.com The strained double bonds of the norbornadiene framework can coordinate to metal centers, influencing the catalytic activity and selectivity of the resulting metal complexes.

In homogeneous catalysis, where the catalyst is in the same phase as the reactants, norbornadiene-metal complexes have been used in reactions such as hydrogenation and polymerization. dtu.dkrsc.org The electronic and steric properties of the norbornadiene ligand, which can be tuned by substituents like the phenyl group at the 7-position, can impact the efficiency and outcome of the catalytic cycle. For example, in ring-opening metathesis polymerization (ROMP), norbornadiene can act as a monomer or a comonomer, and its derivatives can be used to synthesize polymers with specific properties. mdpi.com

In heterogeneous catalysis, where the catalyst is in a different phase from the reactants, norbornadiene derivatives can be immobilized on a solid support. This can facilitate catalyst separation and recycling. The interaction of the norbornadiene ligand with the metal center and the support material can lead to unique catalytic properties.

| Catalysis Type | Catalyst System | Application |

| Homogeneous | Norbornadiene-Rhodium Complexes | Hydrogenation of alkenes. researchgate.net |

| Homogeneous | Bimetallic Tungsten-based Initiator | Ring-Opening Metathesis Polymerization (ROMP) of norbornene and norbornadiene. mdpi.com |

| Homogeneous | Palladium Nanoparticles stabilized by Dendrimers | Suzuki Reaction. tu-chemnitz.de |

Chiral Ligands for Asymmetric Synthesis

The design of effective chiral ligands is a cornerstone of modern asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. nih.govscilit.com The primary strategy involves the coordination of a chiral organic ligand to a metal center, which then preferentially catalyzes the formation of one enantiomer of a product. nih.gov Ligands with C2-symmetry have historically dominated the field, but more recent developments have seen the rise of nonsymmetrical modular ligands, such as P,N-ligands, which have shown superior performance in many metal-catalyzed reactions. nih.govsemanticscholar.org

The rigid bicyclic framework of norbornadiene is an attractive scaffold for the design of such chiral ligands. While specific, widely-cited examples of chiral ligands derived directly from this compound are not prevalent in the literature, its structural characteristics suggest significant potential. The phenyl group at the C7 position introduces a key element of asymmetry and steric bulk that could be exploited to create a well-defined chiral environment around a metal center.

The development of phosphinooxazoline (PHOX) ligands illustrates the success of modular P,N-ligands, which can be readily synthesized from commercially available chiral amino alcohols. researchgate.net These ligands create an effective electronic and steric differentiation within the metal complex, which is crucial for achieving high enantioselectivity in reactions like palladium-catalyzed allylic substitution. nih.gov A hypothetical chiral ligand based on the this compound skeleton could similarly incorporate phosphine (B1218219), oxazoline, or other coordinating groups, with the stereochemistry being directed by the fixed geometry of the bicyclic system and the orientation of the phenyl group. The development of chiral dinitrogen ligands has also proven effective in asymmetric catalysis, further expanding the toolbox for creating stereoselective reactions. nih.gov

Metal Complexes in Polymerization Reactions

The polymerization of norbornene and its derivatives is an area of significant academic and industrial interest, yielding polymers with unique properties like high thermal stability, chemical resistance, and specific dielectric characteristics. researchgate.netresearchgate.net Late transition metal catalysts, particularly palladium(II) complexes, have been shown to be highly active for the vinyl-addition polymerization of norbornene. researchgate.net

This compound can participate in polymerization in two primary capacities: as a monomer or as a ligand within a metal catalyst complex. As a monomer, the presence of the 7-phenyl group would introduce significant functionality into the resulting polymer chain. This could be used to tailor the physical properties of the polymer, such as its solubility, thermal behavior, and refractive index, compared to polymers derived from unsubstituted norbornadiene.

Alternatively, this compound can act as a diene ligand, coordinating to a transition metal center. Transition metals are the active centers in many polymerization catalysts, and their catalytic performance is highly dependent on the electronic and steric properties of the surrounding ligands. While other dienes are more commonly employed, the specific geometry and electronic nature of this compound could offer unique advantages in controlling catalytic activity and selectivity in certain polymerization processes.

Precursors for Substituted Cyclopentadienes

One of the most well-documented synthetic applications of this compound is its use as a stable precursor for generating substituted cyclopentadienes via a retro-Diels-Alder reaction. cdnsciencepub.com Cyclopentadiene (B3395910) itself is a highly reactive diene that readily dimerizes at room temperature, making it cumbersome to handle. nih.gov Substituted cyclopentadienes are often even more unstable. cdnsciencepub.com The use of a stable precursor that can release the desired cyclopentadiene in situ under specific conditions is therefore a highly valuable synthetic strategy. nih.govresearchgate.net

The general approach involves a synthetic sequence where this compound is first reacted with a suitable dienophile to form a stable adduct. cdnsciencepub.com This adduct effectively "protects" the cyclopentadiene moiety. Subsequently, this adduct can be induced, either thermally or photochemically, to undergo a retro-Diels-Alder reaction. cdnsciencepub.com This process fragments the molecule, releasing the desired substituted cyclopentadiene along with a stable aromatic molecule. cdnsciencepub.com

A specific example of this strategy involves the reaction of this compound with dimethyldiphenylcyclopentadienone. cdnsciencepub.com This reaction forms a stable Diels-Alder adduct. This adduct can then be decarbonylated and subsequently fragmented through a retro-Diels-Alder reaction to produce a phenyl-substituted cyclopentadiene and 1,4-dimethyl-2,3-diphenylbenzene (B11948864). cdnsciencepub.com The reaction can be initiated thermally, though photochemical methods may allow the reaction to proceed at lower temperatures, which is advantageous for isolating thermally labile cyclopentadiene derivatives. cdnsciencepub.com This method represents a controlled route to generating highly reactive dienes for use in further chemical transformations. cdnsciencepub.comucsb.edu

| Reactant 1 | Reactant 2 | Adduct Formed | Conditions for Formation | Subsequent Reaction | Products of Fragmentation | Ref. |

| This compound | Dimethyldiphenylcyclopentadienone | Monoadduct 15c | Benzene (B151609), reflux, 36 h | Thermal Fragmentation | Phenylcyclopentadienes, 1,4-dimethyl-2,3-diphenylbenzene | cdnsciencepub.com |

Conclusion and Future Research Directions

Summary of Major Contributions in 7-Phenylnorbornadiene Chemistry

Research into this compound has been marked by several key achievements that have solidified its importance in organic chemistry. A primary contribution lies in its synthesis and the exploration of its diverse reactivity, particularly in the realm of cycloaddition reactions. The phenyl substituent at the 7-position significantly influences the molecule's electronic and steric properties, leading to unique reactivity patterns compared to the parent norbornadiene.

One of the most notable areas of research has been the photochemical [2+2] cycloaddition of this compound to form the corresponding quadricyclane (B1213432) derivative. This reversible photoisomerization is central to the field of Molecular Solar Thermal (MOST) energy storage systems. In these systems, solar energy is captured and stored in the high-energy quadricyclane isomer and can be released as heat on demand through a catalyzed or thermally induced reverse reaction. The phenyl group plays a crucial role in tuning the absorption properties and the energy storage capacity of the molecule.

Furthermore, the involvement of this compound in various transition-metal-catalyzed reactions has been a significant area of investigation. For instance, its participation in palladium-catalyzed reactions has been explored, demonstrating its utility as a building block in the synthesis of complex polycyclic scaffolds. These reactions often leverage the strained nature of the norbornadiene framework to drive unique transformations.

The Diels-Alder reaction of this compound and its derivatives has also been a subject of study, providing access to a variety of intricate molecular architectures. The stereoselectivity of these reactions is often influenced by the bulky phenyl group, offering a handle for controlling the three-dimensional structure of the products.

A summary of key research areas and their significance is presented in the table below.

| Research Area | Major Contribution | Significance |

| Synthesis | Development of synthetic routes to this compound. | Provided access to a key building block for further reactivity studies and applications. |

| Photochemistry | Investigation of the reversible photoisomerization to 7-phenylquadricyclane. | Foundational for the development of Molecular Solar Thermal (MOST) energy storage systems. |

| Cycloaddition Reactions | Exploration of Diels-Alder and other cycloaddition reactions. | Enabled the synthesis of complex, three-dimensional molecular architectures. |

| Organometallic Chemistry | Utilization in transition-metal-catalyzed transformations. | Expanded the synthetic utility of this compound for constructing intricate organic molecules. |

Unexplored Reactivity and Synthetic Opportunities

Despite the progress made, the full synthetic potential of this compound remains to be unlocked. Several areas of its reactivity are underexplored and present exciting opportunities for future research.

One such area is the investigation of novel cycloaddition reactions beyond the well-established Diels-Alder and [2+2] pathways. For instance, the exploration of [4+3], [6+4], and other higher-order cycloadditions could lead to the discovery of new and efficient routes to complex polycyclic systems. The unique electronic and steric environment created by the phenyl group could lead to unexpected regioselectivity and stereoselectivity in these transformations.

The functionalization of the phenyl ring itself, followed by subsequent reactions of the norbornadiene core, is another promising avenue. This approach could provide access to a wide range of substituted derivatives with tailored electronic and photophysical properties for specific applications. For example, the introduction of electron-donating or -withdrawing groups on the phenyl ring could be used to fine-tune the energy storage and release characteristics of the corresponding MOST systems.

Furthermore, the development of asymmetric catalytic reactions involving this compound is a significant challenge and a substantial opportunity. The synthesis of enantioenriched products derived from this prochiral molecule would be of great interest for applications in medicinal chemistry and materials science. This could involve the use of chiral catalysts to control the facial selectivity of cycloaddition reactions or other transformations.

Finally, the use of this compound as a versatile building block in the total synthesis of natural products and other complex target molecules is an area with considerable potential. Its rigid, three-dimensional structure can serve as a scaffold for the construction of intricate molecular frameworks.

Advancements in Computational Methodologies for Prediction and Design

Computational chemistry has emerged as an indispensable tool for understanding and predicting the behavior of molecules like this compound. Density Functional Theory (DFT) has been particularly valuable in elucidating reaction mechanisms, transition state geometries, and the thermodynamic and kinetic parameters of various transformations involving this compound.

Future advancements in computational methodologies will likely focus on several key areas. The development of more accurate and efficient theoretical models will allow for the reliable prediction of the outcomes of unexplored reactions. This will enable researchers to design experiments more strategically and accelerate the discovery of new synthetic methods.

Computational screening of large libraries of substituted this compound derivatives could be employed to identify candidates with optimal properties for specific applications. For example, high-throughput screening could be used to design novel photoswitches for MOST systems with enhanced energy storage densities and quantum yields.

Furthermore, the use of ab initio molecular dynamics (AIMD) simulations can provide deeper insights into the dynamic processes involved in the photoisomerization and thermal reversion of the this compound/quadricyclane system. These simulations can help to elucidate the role of solvent effects and non-covalent interactions in controlling the efficiency of these processes.

The synergy between computational predictions and experimental validation will be crucial for the future development of this compound chemistry. Theoretical studies can guide the design of new experiments, while experimental results can provide benchmarks for refining and improving computational models.

Prospects for Novel Applications in Materials Science and Sustainable Chemistry

The unique properties of this compound make it a promising candidate for a range of applications in materials science and sustainable chemistry.